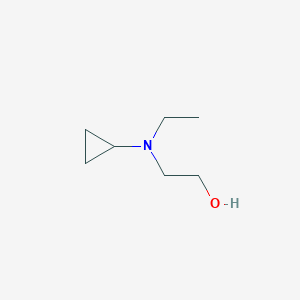

2-(N-Cyclopropyl-N-ethylamino)ethanol

Overview

Description

2-(N-Cyclopropyl-N-ethylamino)ethanol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.2 g/mol. It belongs to the class of ethanolamines and is commonly used in various fields of research due to its unique properties.

Preparation Methods

2-(N-Cyclopropyl-N-ethylamino)ethanol can be synthesized from cyclopropyl ethyl ketone and ethylamine through a reductive amination processThe reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

Chemical Reactions Analysis

2-(N-Cyclopropyl-N-ethylamino)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form primary or secondary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Scientific Research Applications

2-(N-Cyclopropyl-N-ethylamino)ethanol has a wide range of scientific research applications, including:

Chemistry: It is used as an organic building block in the synthesis of various organic compounds.

Biology: The compound is used in the study of aqueous binary mixtures and has been found to increase ultrasound speeds with temperature.

Medicine: It serves as a precursor for the synthesis of various drug molecules, including beta-blockers, HIV protease inhibitors, and anti-tumor agents.

Industry: The compound is used in the development of new and more effective biotechnological products or processes.

Mechanism of Action

The mechanism of action of 2-(N-Cyclopropyl-N-ethylamino)ethanol involves its interaction with molecular targets and pathways in the body. The compound acts as a cross-linking reagent in biochemical processes, leading to the development of new and more effective biochemical products. It also plays a role in asymmetric synthesis and as a resolving agent in pharmaceutical chemistry.

Comparison with Similar Compounds

2-(N-Cyclopropyl-N-ethylamino)ethanol can be compared with other similar compounds such as:

2-(Ethylamino)ethanol: This compound has similar chemical properties and is used in the synthesis of various organic compounds.

N-Ethylethanolamine: It is used as a solvent and intermediate in chemical reactions.

The uniqueness of this compound lies in its ability to serve as a precursor for the synthesis of various drug molecules and its application in biotechnology and biochemistry.

Biological Activity

2-(N-Cyclopropyl-N-ethylamino)ethanol, with the chemical formula C7H15N, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for drug development, supported by relevant data and case studies.

Pharmacological Profile

Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology. Its structural characteristics allow it to interact with neurotransmitter systems, which may contribute to its therapeutic potential.

The compound's mechanism of action is primarily linked to its ability to modulate neurotransmitter receptors. It is hypothesized to act as an antagonist at certain receptor sites, which could influence pathways involved in mood regulation and anxiety responses. Specific interactions with receptors such as the corticotropin-releasing factor (CRF) receptor have been documented, indicating potential applications in treating anxiety and depression .

Case Studies and Research Findings

- Neuropharmacological Studies

- Antimicrobial Activity

- Comparative Analysis

Data Table: Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Neuropharmacological | Reduces anxiety-like behaviors | |

| Antimicrobial | Moderate inhibition of bacterial strains | |

| Receptor Interaction | Antagonist effects on CRF receptors |

Implications for Drug Development

The unique biological activities exhibited by this compound position it as a candidate for further drug development. Its potential applications include:

- Anxiolytic Treatments : Given its interaction with CRF receptors, there is a strong case for developing this compound into a treatment for anxiety disorders.

- Antimicrobial Agents : The preliminary findings regarding its antimicrobial properties suggest that it could be explored as a novel antibiotic or antifungal agent.

Future Research Directions

To fully understand the therapeutic potential of this compound, future research should focus on:

- Mechanistic Studies : Detailed investigations into its binding affinity and specificity for various receptors.

- Clinical Trials : Early-phase clinical trials to assess safety and efficacy in humans.

- Structural Modifications : Exploring analogs of the compound to enhance biological activity and reduce potential side effects.

Properties

IUPAC Name |

2-[cyclopropyl(ethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-2-8(5-6-9)7-3-4-7/h7,9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTKKLUKHAEPFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.